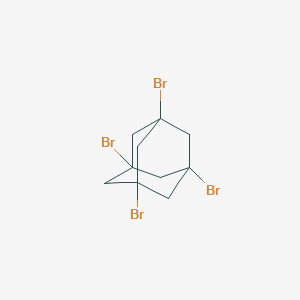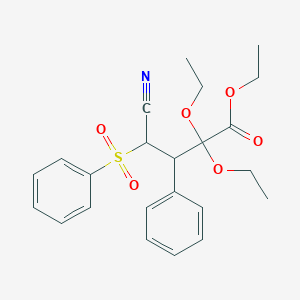
1,3,5,7-Tetrabromoadamantan
Übersicht
Beschreibung
1,3,5,7-Tetrabromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamondoid structure. This compound is characterized by the presence of four bromine atoms attached to the adamantane framework at the 1, 3, 5, and 7 positions. It is known for its unique structural properties and has been studied for various applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetrabromoadamantane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of antiviral and anticancer agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrabromoadamantane can be synthesized through the bromination of adamantane. The process involves the following steps:
Bromination in the Presence of Aluminum Bromide: Adamantane is reacted with bromine in the presence of aluminum bromide (AlBr3) as a catalyst.
Bromination with Iron Powder: Another method involves the use of iron powder as a catalyst.
Industrial Production Methods: The industrial production of 1,3,5,7-tetrabromoadamantane typically follows similar synthetic routes but on a larger scale. The use of aluminum chloride (AlCl3) instead of aluminum bromide has been reported to be more economical without affecting the overall yield .
Analyse Chemischer Reaktionen
1,3,5,7-Tetrabromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 1,3,5,7-tetrabromoadamantane can be substituted with other functional groups.
Fragmentation Reactions: Under certain conditions, 1,3,5,7-tetrabromoadamantane can undergo fragmentation reactions, leading to the formation of smaller brominated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as aluminum bromide, aluminum chloride, and iron powder are commonly used in the bromination process.
Major Products:
Substituted Adamantane Derivatives: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Brominated Fragments: Fragmentation reactions can yield smaller brominated compounds.
Wirkmechanismus
The mechanism of action of 1,3,5,7-tetrabromoadamantane involves its ability to undergo substitution and fragmentation reactions. The bromine atoms in the compound are highly reactive, allowing for the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetrabromoadamantane can be compared with other brominated adamantane derivatives, such as:
1,3,5,7-Tetraiodoadamantane: Similar to 1,3,5,7-tetrabromoadamantane but with iodine atoms instead of bromine.
1,3,5,7-Tetrachloroadamantane: Contains chlorine atoms and has distinct chemical properties and uses.
1,3,5,7-Tetrafluoroadamantane: Fluorinated derivative with unique properties and applications in materials science.
Uniqueness: 1,3,5,7-Tetrabromoadamantane is unique due to its specific bromination pattern, which imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
1,3,5,7-tetrabromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWJFWKWBFPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-nitrophenyl}-2,2,3,3-tetramethoxy-3,4-dihydroindeno[1,2-b]pyran-5(2H)-one](/img/structure/B396829.png)
![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.02,6]decan-2-yl)methyl acetate](/img/structure/B396831.png)


![3,3-dimethoxy-2,2-dimethyl-6-oxo-2,3,4a,5,6,10b-hexahydro-4H-benzo[h]chromene-4,4-dicarbonitrile](/img/structure/B396836.png)




![Methyl (6-methyl-5-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-1-yl)methyl carbonate](/img/structure/B396843.png)


![(2-Methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl acetate](/img/structure/B396848.png)
